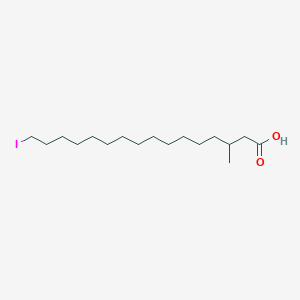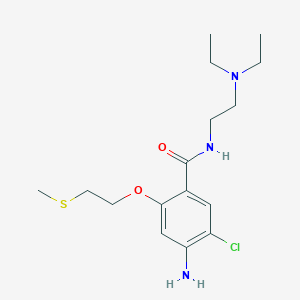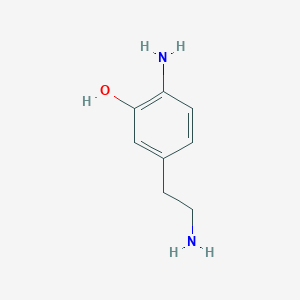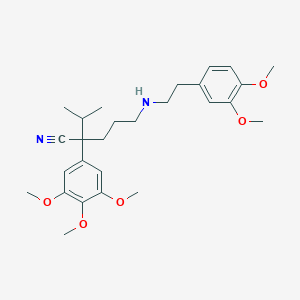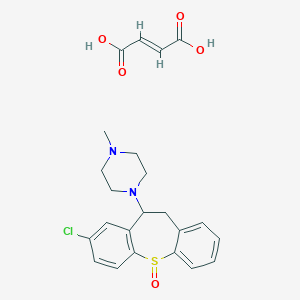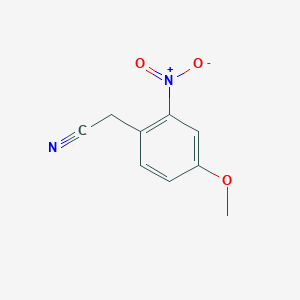
2-(4-甲氧基-2-硝基苯基)乙腈
描述
Synthesis Analysis
The synthesis of 2-(4-Methoxy-2-nitrophenyl)acetonitrile and related compounds involves multiple steps, including nitration, methoxylation, and the introduction of the acetonitrile group. A notable study is the synthesis and spectrophotometric analysis of related porphyrins, which showcases the intricate processes involved in creating complex organic structures with nitrophenyl and methoxyphenyl groups (Ivanova et al., 2015).
Molecular Structure Analysis
The molecular structure of (4-nitrophenyl)acetonitrile and its carbanion form have been studied extensively, providing insights into the electronic configuration and structural changes upon conversion. These studies involve quantitative IR spectra and ab initio force field calculations, highlighting the significant spectral and structural changes during conversion to the carbanion form (Binev et al., 2000).
科学研究应用
磷酸三酯的光水解
由甲氧基-硝基苯基基团组成的磷酸三酯可以在含水乙腈中进行定量光水解,生成磷酸二酯或磷酸一酯。该反应由氢氧根攻击磷酰磷和三重态激发态中的邻位碳促进,表明在创建特定含磷化合物中具有潜在的合成用途 (Graciani, Swanson, & Kelly, 1995)。
晶体结构测定
使用 X 射线粉末衍射确定了包括硝基苯基乙腈在内的几种苯衍生物的晶体结构。这项研究强调了结构测定在理解此类化合物的性质和潜在应用中的重要性 (Goubitz 等人,1999)。
狄尔斯-阿尔德反应
涉及甲氧基-硝基苯基取代的恶唑的狄尔斯-阿尔德反应展示了创建复杂分子的合成途径,在材料科学和有机合成中可能有用 (Ibata 等人,1986)。
电化学中的反应动力学
电生成的蒽阳离子自由基与甲醇的反应动力学研究揭示了甲氧基和硝基等取代基对反应机理的影响。此类研究提供了有机分子在电化学环境中的行为的见解 (Oyama 等人,2000)。
质子转移配合物
已经研究了乙腈中氨基嘧啶和二氯-硝基苯酚之间的质子转移配合物的形成,展示了此类相互作用在分析化学和分子识别中的潜力 (Habeeb, Al-Attas, & Basha, 2009)。
属性
IUPAC Name |
2-(4-methoxy-2-nitrophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-8-3-2-7(4-5-10)9(6-8)11(12)13/h2-3,6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFVSMHCRCHFEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CC#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50457929 | |
| Record name | 2-(4-Methoxy-2-nitrophenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50457929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxy-2-nitrophenyl)acetonitrile | |
CAS RN |
105003-90-5 | |
| Record name | 2-(4-Methoxy-2-nitrophenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50457929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

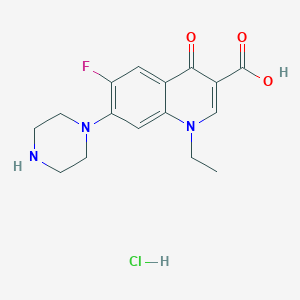
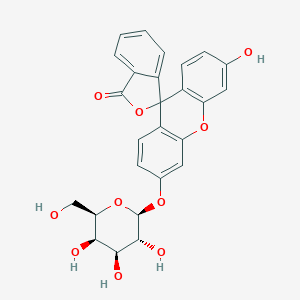
![2H,4H-[1,3]Oxazino[4,3-a]isoquinolin-4-one, 1,6,7,11b-tetrahydro-1-(hydroxymethyl)-9,10-dimethoxy-](/img/structure/B8495.png)

